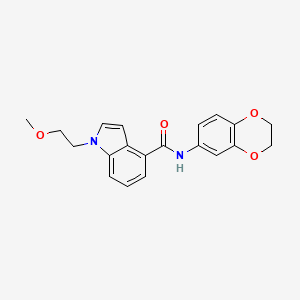![molecular formula C18H24N6O B10998317 1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine](/img/structure/B10998317.png)
1-cinnamyl-4-[4-(1H-tetraazol-1-yl)butanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a phenylpropenyl group and a tetraazole moiety
Preparation Methods
The synthesis of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors, such as adrenergic receptors, influencing their activity . The phenylpropenyl group may also play a role in modulating the compound’s biological effects by interacting with enzymes or other proteins involved in signal transduction pathways .
Comparison with Similar Compounds
1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
What sets 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-4-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BUTANONE apart is its unique combination of a piperazine ring with a phenylpropenyl group and a tetraazole moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H24N6O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C18H24N6O/c25-18(9-5-11-24-16-19-20-21-24)23-14-12-22(13-15-23)10-4-8-17-6-2-1-3-7-17/h1-4,6-8,16H,5,9-15H2/b8-4+ |
InChI Key |
AFPZVBLXHQVNDF-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C=NN=N3 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10998245.png)
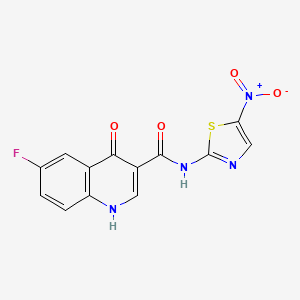
![4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B10998255.png)
![1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B10998257.png)
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10998261.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B10998263.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10998269.png)
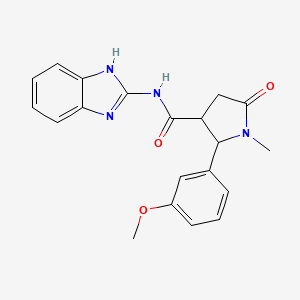
![6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10998282.png)
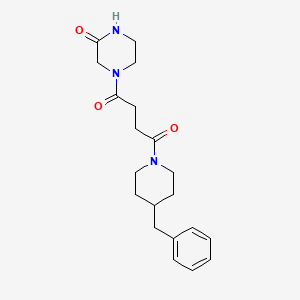
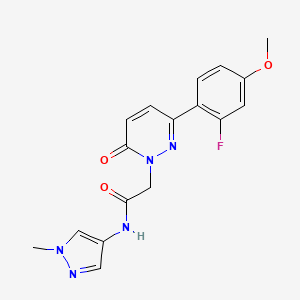
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10998301.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10998309.png)
